molecular formula C11H9F2N3O2 B11727722 Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate

Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate

Cat. No.: B11727722
M. Wt: 253.20 g/mol
InChI Key: PJNOGMHMEDVRQB-UHFFFAOYSA-N
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Description

Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate is a chemical compound with the molecular formula C11H9F2N3O2 It is known for its unique structure, which includes a cyano group, a difluorophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate typically involves the reaction of ethyl cyanoacetate with 2,6-difluorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate
  • Ethyl cyano[2-(2,6-difluorophenyl)hydrazono]ethanoate

Uniqueness

Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

ethyl 2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H9F2N3O2/c1-2-18-11(17)9(6-14)15-16-10-7(12)4-3-5-8(10)13/h3-5,16H,2H2,1H3

InChI Key

PJNOGMHMEDVRQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC=C1F)F)C#N

Origin of Product

United States

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